1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,5-dimethylbenzylamine with 6-methoxy-3-tosylquinoline-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for the development of new drugs and therapies.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific molecular targets in the body. This makes it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar core structure and are studied for their anti-tumor activity.
4,5-dimethyl-1,2-phenylenediamine: This compound has a similar aromatic structure and is used in various chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in different fields.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-17-6-10-22(11-7-17)32(29,30)25-16-27(15-20-13-18(2)5-8-19(20)3)24-12-9-21(31-4)14-23(24)26(25)28/h5-14,16H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQRJMIXKCABPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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